2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone
Overview
Description
2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is part of the arylpiperazine class, which is known for its diverse pharmacological activities, particularly in targeting adrenergic receptors .
Preparation Methods
The synthesis of 2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone typically involves the reaction of 1-(2-methoxyphenyl)piperazine with various reagents under controlled conditions. One common method includes the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate . This intermediate is then further processed to yield the final product. Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including recrystallization and purification steps .
Chemical Reactions Analysis
2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological receptors, particularly adrenergic receptors.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through interaction with adrenergic receptors, which are a class of G-protein-coupled receptors. By binding to these receptors, it can modulate various physiological responses, including vasoconstriction, neurotransmitter release, and smooth muscle contraction . The molecular targets and pathways involved include the alpha1-adrenergic receptors, which play a crucial role in cardiovascular and central nervous system functions .
Comparison with Similar Compounds
2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone is similar to other arylpiperazine-based compounds such as trazodone, naftopidil, and urapidil. it is unique in its specific binding affinity and pharmacokinetic profile . These similar compounds also target adrenergic receptors but may differ in their therapeutic applications and side effect profiles .
Similar Compounds
- Trazodone
- Naftopidil
- Urapidil
Properties
IUPAC Name |
2-amino-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-18-12-5-3-2-4-11(12)15-6-8-16(9-7-15)13(17)10-14/h2-5H,6-10,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQXKRJCOGHWMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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